An In-Depth Technical Guide to 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a heterocyclic system of profound interest in medicinal chemistry and drug development.[1] Structurally, it functions as a bioisostere of purines, quinazolines, and other essential nitrogenous bases, allowing it to interact with a wide array of biological targets while offering a unique physicochemical profile.[2] This scaffold is a cornerstone in the design of molecules with diverse therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1]
Within this important class of compounds, 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one emerges as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom on the thiophene ring provides a versatile chemical handle for introducing molecular diversity. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and scientists engaged in drug discovery and synthetic chemistry.
Physicochemical and Spectroscopic Properties
The fundamental properties of a molecule are critical for its application in synthesis and biological screening.
Core Structure and Properties
The structure of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one is defined by a pyrimidinone ring fused to a 5-brominated thiophene ring.
Caption: General synthetic workflow for 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol: Synthesis via Bromination
This protocol describes a representative method for the bromination of thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
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Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Dimethylformamide (DMF)
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Ice-water bath
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Stir plate and magnetic stir bar
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Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve thieno[2,3-d]pyrimidin-4(3H)-one in a minimal amount of DMF in a round-bottom flask at room temperature.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15 minutes. The succinimide byproduct is less soluble and may begin to precipitate.
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Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching & Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate should form.
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Filtration: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove DMF and succinimide.
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Drying: Dry the crude product under vacuum.
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Purification: If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Validation: The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, MS, IR).
Chemical Reactivity: A Versatile Synthetic Hub
The Role of the C5-Bromine Atom
The bromine atom at the 5-position is the molecule's key feature for synthetic diversification. It is an excellent leaving group, making the C5 position susceptible to a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling. [3][4]This reactivity allows for the direct and efficient attachment of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for performing structure-activity relationship (SAR) studies. [5][6]
Palladium-Catalyzed Cross-Coupling Reactions
Three of the most important transformations for this scaffold are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. [4][7]
Caption: Key Palladium-Catalyzed Reactions of the title compound.
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Causality: The choice of these reactions stems from their exceptional functional group tolerance and reliability. They allow for the late-stage functionalization of a complex core, which is highly efficient for building libraries of drug candidates without needing to re-synthesize the entire scaffold for each new analog.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for arylating the C5 position.
Materials:
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5-Bromothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
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Arylboronic acid (1.2-1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
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Solvent (e.g., Dioxane/Water mixture, Toluene)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Setup: To a flame-dried Schlenk flask, add the 5-bromo starting material, arylboronic acid, and base.
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Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
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Solvent & Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under a positive pressure of inert gas.
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Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 5-aryl-thieno[2,3-d]pyrimidin-4(3H)-one.
Applications in Drug Discovery and Materials Science
The versatility of the 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one building block has positioned it as a valuable precursor in the synthesis of numerous biologically active molecules.
Scaffold for Kinase Inhibitors
The thienopyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases. Derivatives have been developed as potent inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinases (ROCKs). [5]For example, compound 8k from one study, a 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one (analogous to a 5-substituted derivative), showed nanomolar inhibitory activity against ROCK I and ROCK II. [5]The synthesis of such compounds relies heavily on cross-coupling reactions starting from a halogenated precursor like the title compound.
Anticancer Agents
Numerous studies have demonstrated the potent antiproliferative activity of thieno[2,3-d]pyrimidine derivatives against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), and melanoma. [2][8][9]The ability to easily modify the 5-position allows for fine-tuning of the molecule's properties to enhance potency and selectivity against specific cancer targets, such as microtubule dynamics or specific signaling pathways. [8]Some derivatives have even shown superior activity compared to established drugs like Gefitinib.
Other Therapeutic Areas
The utility of this scaffold extends beyond oncology.
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Antimycobacterial Activity: Certain analogs have shown significant activity against Mycobacterium tuberculosis, targeting enzymes like cytochrome bd oxidase. [10]* Antiplasmodial Agents: The thieno[3,2-d]pyrimidine core (an isomer) has been successfully modified using palladium-catalyzed reactions to develop new hits against P. falciparum, the parasite responsible for malaria. [4]This highlights the potential of the isomeric thieno[2,3-d]pyrimidine core as well.
-
DHFR Inhibitors: The scaffold has been used to design nonclassical lipophilic dihydrofolate reductase (DHFR) inhibitors, which are crucial for disrupting nucleotide synthesis in cancer cells. [11]
Conclusion
5-Bromothieno[2,3-d]pyrimidin-4(3H)-one is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its robust synthesis, well-defined spectroscopic signature, and, most importantly, the versatile reactivity of its C5-bromine atom make it an indispensable building block. The demonstrated success of its derivatives as kinase inhibitors and anticancer agents underscores its value. For researchers and drug development professionals, mastery of the chemistry of this scaffold provides a direct and efficient route to novel therapeutics with the potential to address significant unmet medical needs.
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- NIH. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
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MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzot[12][13]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available at:
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PubMed Central. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[12][13]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at:
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